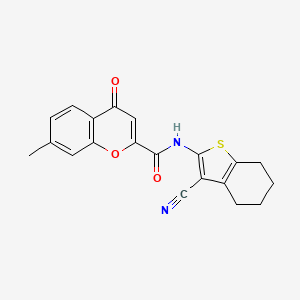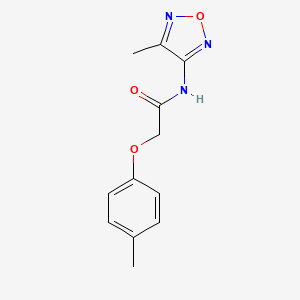![molecular formula C26H24N6O2S B11392224 4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11392224.png)
4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-({[3-(2-エトキシフェニル)-1,2,4-オキサジアゾール-5-イル]メチル}スルファニル)-4-(4-エチルフェニル)-4H-1,2,4-トリアゾール-3-イル]ピリジンは、オキサジアゾール、トリアゾール、ピリジン環など、複数の官能基を持つ複雑な有機化合物です。
2. 製法
合成経路と反応条件
4-[5-({[3-(2-エトキシフェニル)-1,2,4-オキサジアゾール-5-イル]メチル}スルファニル)-4-(4-エチルフェニル)-4H-1,2,4-トリアゾール-3-イル]ピリジンの合成は、通常、多段階の有機反応を伴います。プロセスには以下が含まれる場合があります。
オキサジアゾール環の形成: これは、適切なヒドラジドと適切なカルボン酸誘導体を環化させることで達成できます。
トリアゾール環の合成: この段階では、ヒドラジン誘導体とニトリルまたはアルキンを反応させる必要があります。
カップリング反応: 最終的な化合物は、オキサジアゾールとトリアゾールの中間体をピリジン環にカップリングすることで形成され、多くの場合、パラジウム触媒を用いたクロスカップリング反応を使用します。
工業生産方法
この化合物の工業生産では、収率を最大化し、コストを最小限に抑えるために、合成経路を最適化する必要があるでしょう。これには以下が含まれる場合があります。
反応のスケールアップ: 効率の著しい低下なしに、反応を大規模に行えるようにする。
精製技術: 結晶化、蒸留、クロマトグラフィーなどの方法を使用して最終製品を精製する。
3. 化学反応解析
反応の種類
酸化: この化合物は、特に硫黄原子またはエチル基で、酸化反応を起こす可能性があります。
還元: 還元反応は、オキサジアゾール環またはトリアゾール環を標的にすることができます。
置換: この化合物の芳香族環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや過酸化水素など。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
触媒: クロスカップリング反応のためのパラジウムまたは銅触媒。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、置換反応は芳香族環にさまざまな官能基を導入する可能性があります。
4. 科学研究への応用
化学
新規材料の合成: この化合物の独特の構造は、新しいポリマーや他の高度な材料を作成するために使用できます。
触媒: 触媒反応におけるリガンドとして役立つ可能性があります。
生物学と医学
創薬: この化合物は、特に生物活性のあるトリアゾール環とオキサジアゾール環の存在のために、医薬品としての可能性を調査することができます。
生物学的プローブ: 生物学的プロセスを研究するためのプローブの開発に使用できます。
産業
エレクトロニクス: 有機電子デバイスの開発における使用。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine typically involves multi-step organic reactions. The process may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative.
Synthesis of the triazole ring: This step might involve the reaction of a hydrazine derivative with a nitrile or an alkyne.
Coupling reactions: The final compound is formed by coupling the oxadiazole and triazole intermediates with the pyridine ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling up reactions: Ensuring that reactions can be performed on a large scale without significant loss of efficiency.
Purification techniques: Utilizing methods such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the ethyl groups.
Reduction: Reduction reactions could target the oxadiazole or triazole rings.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or copper catalysts for cross-coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
Synthesis of novel materials: The compound’s unique structure could be used to create new polymers or other advanced materials.
Catalysis: It might serve as a ligand in catalytic reactions.
Biology and Medicine
Drug development: The compound could be investigated for its potential as a pharmaceutical agent, particularly due to the presence of bioactive triazole and oxadiazole rings.
Biological probes: It could be used in the development of probes for studying biological processes.
Industry
Electronics: Use in the development of organic electronic devices.
作用機序
この化合物の作用機序は、特定の用途によって異なります。生物学的な文脈では、酵素または受容体と相互作用し、その活性を調節する可能性があります。複数の芳香族環の存在は、DNAまたはタンパク質との相互作用の可能性を示唆しています。
6. 類似化合物の比較
類似化合物
- 4-(4-エチルフェニル)-4H-1,2,4-トリアゾール
- 3-(2-エトキシフェニル)-1,2,4-オキサジアゾール
- 類似の官能基を持つピリジン誘導体
独自性
オキサジアゾール、トリアゾール、ピリジン環を1つの分子に組み合わせたものは比較的まれであり、さまざまな化学的性質と潜在的な用途を提供しています。この構造的多様性は、これらの官能基の1つまたは2つしかない単純な化合物とは異なります。
類似化合物との比較
Similar Compounds
- 4-(4-ethylphenyl)-4H-1,2,4-triazole
- 3-(2-ethoxyphenyl)-1,2,4-oxadiazole
- Pyridine derivatives with similar functional groups
Uniqueness
The combination of oxadiazole, triazole, and pyridine rings in a single molecule is relatively unique, providing a diverse range of chemical properties and potential applications. This structural diversity sets it apart from simpler compounds with only one or two of these functional groups.
特性
分子式 |
C26H24N6O2S |
|---|---|
分子量 |
484.6 g/mol |
IUPAC名 |
3-(2-ethoxyphenyl)-5-[[4-(4-ethylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H24N6O2S/c1-3-18-9-11-20(12-10-18)32-25(19-13-15-27-16-14-19)29-30-26(32)35-17-23-28-24(31-34-23)21-7-5-6-8-22(21)33-4-2/h5-16H,3-4,17H2,1-2H3 |
InChIキー |
DYMPWHWESBLESO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4OCC)C5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-ethoxybenzamide](/img/structure/B11392145.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11392146.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392153.png)
![5,7-dimethyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392154.png)
![1-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11392158.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11392168.png)

![1-(2-ethoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11392186.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B11392201.png)

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B11392216.png)

![N-(2-Phenylethyl)-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11392226.png)
